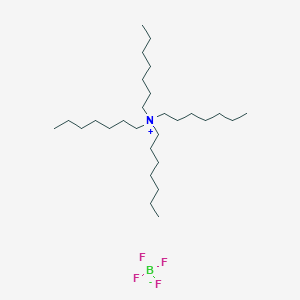
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate is a quaternary ammonium salt with the molecular formula C28H60BF4N. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate can be synthesized through the quaternization of N,N,N-Triheptylheptan-1-amine with tetrafluoroboric acid. The reaction typically involves the following steps:
Quaternization Reaction: N,N,N-Triheptylheptan-1-amine is reacted with tetrafluoroboric acid in an organic solvent such as acetonitrile or methanol.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions using automated reactors. The process includes:
Reactant Preparation: N,N,N-Triheptylheptan-1-amine and tetrafluoroboric acid are prepared in large quantities.
Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.
Purification: The crude product is purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce N,N,N-Triheptylheptan-1-aminium halide.
Scientific Research Applications
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N-Triheptylheptan-1-aminium tetrafluoroborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triheptylheptan-1-aminium bromide
- N,N,N-Triheptylheptan-1-aminium chloride
- N,N,N-Triheptylheptan-1-aminium nitrate
Uniqueness
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
52089-69-7 |
|---|---|
Molecular Formula |
C28H60BF4N |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
tetraheptylazanium;tetrafluoroborate |
InChI |
InChI=1S/C28H60N.BF4/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;2-1(3,4)5/h5-28H2,1-4H3;/q+1;-1 |
InChI Key |
YNAPWHJHQXGGDA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















